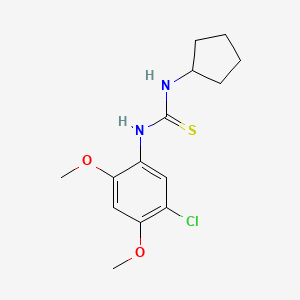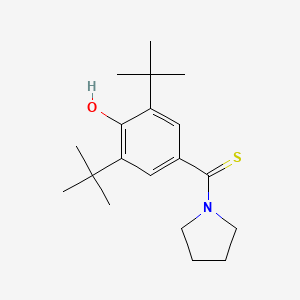
N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide exerts its effects by modulating the activity of ion channels such as TRPM8 and TRPA1. These ion channels are involved in various physiological processes such as pain perception, inflammation, and cancer cell growth. This compound binds to these ion channels and inhibits their activity, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In pain management, this compound has been shown to have analgesic effects by reducing pain perception.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments, such as its high potency and selectivity for ion channels such as TRPM8 and TRPA1. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has several potential future directions for research. In cancer research, this compound could be further studied for its potential as a therapeutic agent for various types of cancer. In inflammation, this compound could be studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. In pain management, this compound could be studied for its potential as a novel analgesic agent. Furthermore, this compound could be further optimized for its pharmacokinetic properties to improve its bioavailability and efficacy.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and physiological effects in cancer research, inflammation, and pain management. This compound has several advantages for lab experiments, such as its high potency and selectivity for ion channels such as TRPM8 and TRPA1. However, this compound also has some limitations, such as its low solubility in aqueous solutions. This compound has several potential future directions for research, such as its potential as a therapeutic agent for various types of cancer, inflammatory diseases, and as a novel analgesic agent.
合成法
N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-4-(methylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, this compound.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential therapeutic applications in various fields such as cancer research, inflammation, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the TRPM8 ion channel, which is overexpressed in many types of cancer cells. This compound has also been studied for its anti-inflammatory effects, where it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to have analgesic effects by targeting the TRPA1 ion channel, which is involved in pain perception.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-9-3-6-13(17)12(16)7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVQQVOEOGFHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)





![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)

![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)